![molecular formula C12H15NO3 B15210417 Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]- CAS No. 100942-39-0](/img/structure/B15210417.png)
Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is a compound characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with two hydroxyl groups and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method includes the reaction of 2,6-dihydroxyacetophenone with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .
類似化合物との比較
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: Lacks the hydroxyl groups, leading to different chemical properties and biological activities.
2,6-Dihydroxyacetophenone:
4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of the ethanone moiety, resulting in different chemical behavior.
Uniqueness: 1-(2,6-Dihydroxy-4-(pyrrolidin-1-yl)phenyl)ethanone is unique due to the combination of the pyrrolidine ring and the hydroxyl-substituted phenyl group, which imparts distinct chemical reactivity and potential biological activities .
特性
CAS番号 |
100942-39-0 |
|---|---|
分子式 |
C12H15NO3 |
分子量 |
221.25 g/mol |
IUPAC名 |
1-(2,6-dihydroxy-4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO3/c1-8(14)12-10(15)6-9(7-11(12)16)13-4-2-3-5-13/h6-7,15-16H,2-5H2,1H3 |
InChIキー |
SPQBMNYREXHFSZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1O)N2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


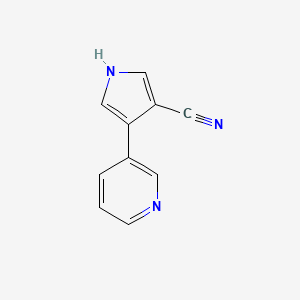
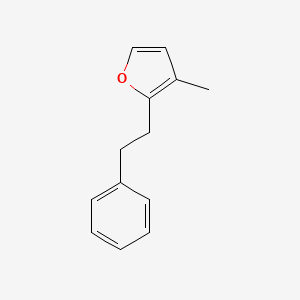
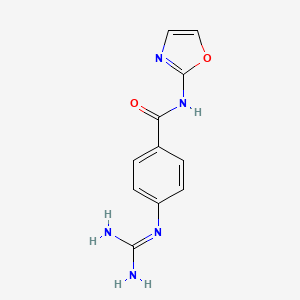
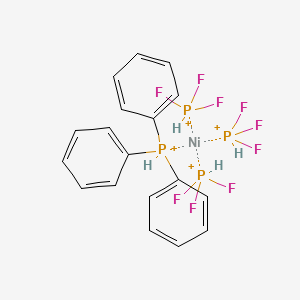
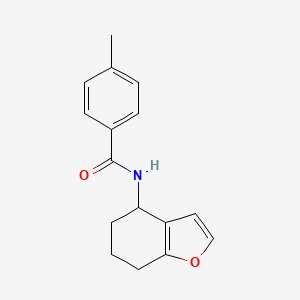



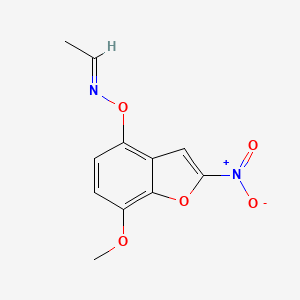
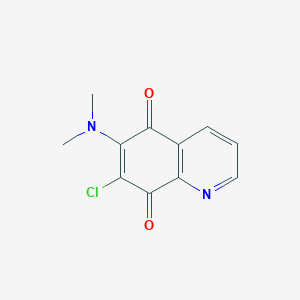
![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
![6-(2-Phenylhydrazono)-5,6-dihydroimidazo[1,2-b]pyridazine](/img/structure/B15210440.png)
![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-ethylbenzamide](/img/structure/B15210447.png)
![N''-[3-(4-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B15210453.png)
